molecular formula C8H9NO2 B1316800 5,6-Dimethylpicolinic acid CAS No. 83282-49-9

5,6-Dimethylpicolinic acid

Cat. No. B1316800
CAS RN: 83282-49-9
M. Wt: 151.16 g/mol
InChI Key: QEFFZWNEMCFCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethylpicolinic acid is a chemical compound with the CAS Number: 83282-49-9 . It has a molecular weight of 151.16 and its IUPAC name is 5,6-dimethyl-2-pyridinecarboxylic acid . It is a solid substance under normal conditions .


Molecular Structure Analysis

The InChI code for 5,6-Dimethylpicolinic acid is 1S/C8H9NO2/c1-5-3-4-7(8(10)11)9-6(5)2/h3-4H,1-2H3,(H,10,11) . The InChI key is QEFFZWNEMCFCAN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5,6-Dimethylpicolinic acid is a solid substance under normal conditions . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Antitumor Activity

DMXAA has shown significant promise in preclinical studies as an antitumor agent due to its unique mechanism of disrupting tumor vasculature and inducing cytokine production. It has been observed to induce tumor necrosis factor, serotonin release, inhibit tumor blood flow, and cause tumor hemorrhagic necrosis and regression in mice. The antitumor activity of DMXAA was strongly attenuated in mice lacking the tumor necrosis factor receptor-1, indicating the crucial role of tumor necrosis factor signaling in DMXAA's action. However, the reduced toxicity in these knockout mice allowed for the administration of higher doses of DMXAA, which was found to be curative and comparable in effect to lower doses in wild-type mice (Zhao et al., 2002).

Vascular Disruption

DMXAA acts as a vascular disrupting agent. It has been studied for its dose-dependent effects on tumor vasculature, using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and other biomarkers to assess changes in tumor blood flow and permeability. The agent has been found to significantly reduce tumor blood flow and induce vascular damage, as indicated by an increase in plasma levels of biomarkers like 5-hydroxyindoleacetic acid, and by histologic analysis showing tumor necrosis (McPhail et al., 2006).

Mechanism of Action

Research has also focused on understanding the biochemical mechanisms underlying DMXAA's effects. Studies involving the synthesis of azido analogues of DMXAA for photoaffinity labeling have provided insights into the biochemical receptors and molecular targets of DMXAA, revealing its ability to activate NF-kappaB and induce tumor necrosis factor in cultured mouse splenocytes, thereby contributing to its antitumor effects (Palmer et al., 2007).

Clinical Applications and Limitations

Despite significant antitumor activity in preclinical models, DMXAA's clinical efficacy in humans has been limited. This discrepancy has been attributed to species-specific differences in the response to DMXAA, particularly its interaction with the stimulator of interferon genes (STING) pathway, which plays a critical role in DMXAA's mechanism of inducing antitumor immunity. Research has shown that while murine STING can bind and signal in response to DMXAA, leading to antitumor effects, human STING does not respond to DMXAA, which may explain the failure of DMXAA in human clinical trials (Conlon et al., 2013).

Safety And Hazards

The safety information for 5,6-Dimethylpicolinic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5,6-dimethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)9-6(5)2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFFZWNEMCFCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10527990
Record name 5,6-Dimethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylpicolinic acid

CAS RN

83282-49-9
Record name 5,6-Dimethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethylpyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethylpicolinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,6-Dimethylpicolinic acid
Reactant of Route 3
5,6-Dimethylpicolinic acid
Reactant of Route 4
Reactant of Route 4
5,6-Dimethylpicolinic acid
Reactant of Route 5
Reactant of Route 5
5,6-Dimethylpicolinic acid
Reactant of Route 6
5,6-Dimethylpicolinic acid

Citations

For This Compound
2
Citations
G Tsukamoto, K Yoshino, T Kohno… - Journal of Medicinal …, 1980 - ACS Publications
A series of 2-(2-pyridinyl) benzimidazoles was synthesized and evaluated for antiinflammatory activity bythe carrageenan-induced rat paw edema assay. Among several active …
Number of citations: 100 pubs.acs.org
G Leclerc, JC Bizec, N Bieth… - Journal of Medicinal …, 1980 - ACS Publications
Nineteen arylethanolamine derivatives related to norepinephrine were prepared and tested for-adrenergic stimulant activity. In one series the analogues possess a p-hydroxy function, …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.